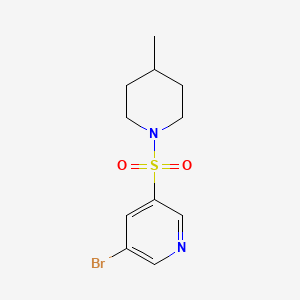
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine: is an organic compound with the molecular formula C11H15BrN2O2S. This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a 4-methylpiperidin-1-ylsulfonyl group at the fifth position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-iodopyridin-2-amine and 4-methylsulfonyl-phenyl boronic acid.
Suzuki Cross-Coupling Reaction: These starting materials undergo a Suzuki cross-coupling reaction to yield the substituted 3-bromopyridin-2-amine intermediate.
Final Product Formation: The intermediate is then further reacted to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the Suzuki cross-coupling reaction is a common method used in industrial settings due to its efficiency and ability to produce high yields under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(methylsulfonyl)pyridine: This compound is similar in structure but lacks the piperidinyl group.
3-Bromo-5-(4-methylpiperidin-1-yl)pyridine: This compound is similar but lacks the sulfonyl group.
Uniqueness
3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine is unique due to the presence of both the piperidinyl and sulfonyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propiedades
IUPAC Name |
3-bromo-5-(4-methylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-9-2-4-14(5-3-9)17(15,16)11-6-10(12)7-13-8-11/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAIQGVFVBDCKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













